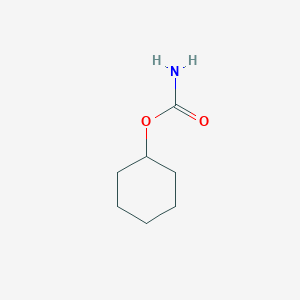

Cyclohexyl carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELWJRRASQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150031 | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-54-5 | |

| Record name | Cyclohexyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclohexyl Carbamate and Its Derivatives

Green Chemistry Approaches to Carbamate (B1207046) Synthesis

In recent years, the principles of green chemistry have guided the development of new synthetic routes to carbamates, aiming to reduce the use of hazardous materials and improve atom economy. These approaches offer alternatives to traditional methods that often involve toxic reagents like phosgene (B1210022).

Non-Phosgene Synthesis Routes for Cyclohexyl Carbamate

The avoidance of highly toxic phosgene is a primary goal in modern carbamate synthesis. google.comacs.orgnih.gov Non-phosgene routes often utilize safer carbonyl sources such as carbon dioxide (CO2) or organic carbonates. ionike.comresearchgate.net One such approach involves the direct reaction of amines, CO2, and alkyl halides, facilitated by a base and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG), which can also act as the solvent. tandfonline.com This method allows for the synthesis of organic carbamates under ambient conditions. tandfonline.com Another significant non-phosgene pathway is the reaction of amines with dimethyl carbonate (DMC), a less toxic and biodegradable reagent. sci-hub.se The synthesis of carbamates from ureas and organic carbonates represents a method with 100% atom economy. ionike.com Industrial production of isocyanates, precursors to carbamates, is increasingly shifting towards non-phosgene processes which involve the catalyzed synthesis of carbamates from amines or nitro compounds and carbon monoxide, followed by thermal decomposition. acs.orgnih.gov These methods eliminate the use of chlorine, simplifying purification and enhancing product quality. acs.orgnih.gov

Catalytic Synthesis Using Supported Metal Oxides

Supported metal oxides have emerged as effective heterogeneous catalysts for carbamate synthesis. Ceria (CeO2) and ceria-zirconia (CeO2-ZrO2) solid solutions are particularly noteworthy for their catalytic activity in the synthesis of carbonates, ureas, and carbamates from CO2, alcohols, and amines. nih.govresearchgate.netnii.ac.jp These catalysts are reusable and facilitate direct synthesis pathways. nih.gov For instance, CeO2 has been successfully used in the one-pot synthesis of organic carbamates from amines, CO2, and alcohols. rsc.org The combination of CeO2-ZrO2 with a dehydrating agent has been shown to improve the yield of dimethyl carbonate from CO2 and methanol, a reaction relevant to carbamate synthesis. nii.ac.jp Lanthanum oxide supported on silica (B1680970) (La2O3/SiO2) has also been demonstrated as a reusable and efficient catalyst for the synthesis of carbamates from ureas and organic carbonates. ionike.comresearchgate.net Similarly, TiO2/SiO2 has been employed as a catalyst for the alcoholysis of disubstituted ureas to produce N-substituted carbamates with high yields and selectivities. ionike.com

Alcoholysis of Disubstituted Ureas for N-Substituted Carbamates

The alcoholysis of disubstituted ureas presents an environmentally benign and effective route for producing N-substituted carbamates. ionike.com This method avoids the use of phosgene and other halogenated compounds. ionike.com For example, the alcoholysis of dicyclohexyl urea (B33335) (DCU) with lower molecular weight alcohols like methanol, ethanol (B145695), and butan-1-ol can be efficiently catalyzed by TiO2/SiO2. ionike.com This reaction can achieve yields greater than 95% and selectivities over 98%. ionike.com The synthesis of carbamates from ureas and organic carbonates, which can be considered a related transformation, has been effectively catalyzed by La2O3/SiO2, offering a practical method with high atom economy. ionike.comresearchgate.net The synthesis of carbamates through urea alcoholysis is considered a promising route for industrial applications. google.com

Carbonylation of Amines and Dialkyl Carbonates

The carbonylation of amines is a versatile method for synthesizing carbamates. Oxidative carbonylation of amines, such as cyclohexylamine (B46788), in the presence of an alcohol can selectively produce the corresponding carbamate. capes.gov.brpsu.edu For instance, using a ruthenium complex as a catalyst, cyclohexylamine can be converted to cyclohexylurethane in an ethanol medium under CO and O2 pressure. capes.gov.br The rate of this reaction is dependent on the concentrations of the catalyst, amine, and dissolved gases. capes.gov.br

Dialkyl carbonates, particularly dimethyl carbonate (DMC), serve as effective and greener carbonylating agents. sci-hub.se The reaction of amines with DMC can be catalyzed by various substances, including ionic liquids, to selectively form carbamates without the formation of N-methylated byproducts. sci-hub.se This method is notable as DMC is less toxic and biodegradable compared to traditional reagents. sci-hub.se The reaction of aliphatic amines with DMC can proceed under mild conditions to give high yields of carbamates. nih.gov

The direct synthesis of carbamates from amines, carbon dioxide, and alcohols is another important carbonylation route. mak.ac.ug Cobalt-based polyoxometalates have been used to catalyze this one-pot reaction, yielding various carbamates. For example, hexyl-N-cyclohexylcarbamate was synthesized from hexanol and cyclohexylamine with a high yield and selectivity. mak.ac.ug

Solvent-Free Reaction Protocols

Performing reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification. chemistrydocs.com Several solvent-free methods for carbamate synthesis have been developed. One such method involves the reaction of a hydroxyl-containing compound with sodium cyanate (B1221674) and trichloroacetic acid at room temperature, which produces primary carbamates in excellent yield and purity without epimerization. researchgate.nettubitak.gov.tr This technique is applicable to a wide range of substrates, including primary, secondary, and tertiary alcohols, phenols, and even cyclohexyloxime. researchgate.net

Another solvent-free approach is the reaction of ureas with organic carbonates, which can be catalyzed by La2O3/SiO2 to produce carbamates with 100% atom economy. ionike.com This protocol has been successfully applied to synthesize a variety of carbamates with different functional groups in high yields. ionike.com Additionally, a process for preparing carbamates from an amine, an organic halide, and carbon dioxide in the presence of a solid, reusable catalyst has been developed that operates without a solvent. google.com This method is environmentally friendly as it avoids phosgene, isocyanates, and carbon monoxide. google.com

Curtius Rearrangement in this compound Formation

The Curtius rearrangement is a well-established thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form various derivatives. mdpi.comlscollege.ac.in When an alcohol is used as the trapping agent, a carbamate is formed. lscollege.ac.in This reaction provides a valuable, non-phosgene pathway to carbamates from carboxylic acids. mdpi.com

The process typically involves the conversion of a carboxylic acid, such as cyclohexane (B81311) carboxylic acid, into an acyl azide. mdpi.com This can be achieved using reagents like diphenylphosphoryl azide (DPPA). mdpi.comresearchgate.net The intermediate acyl azide then undergoes rearrangement to form an isocyanate, which is subsequently reacted in situ with an alcohol to yield the desired carbamate. mdpi.comlscollege.ac.in This one-pot procedure is efficient and can be applied to a variety of substrates. researchgate.net For example, the reaction of cyclohex-3-ene carboxylic acid with DPPA in the presence of an alcohol like ethanol, t-butanol, or benzyl (B1604629) alcohol produces the corresponding N-(1-cyclohex-3-enyl)carbamates in good yield. researchgate.net

Recent advancements have integrated the Curtius rearrangement into continuous flow processes. beilstein-journals.orgbeilstein-journals.org This approach allows for the rapid and efficient synthesis of carbamates. beilstein-journals.orgbeilstein-journals.org In a typical flow setup, a carboxylic acid is reacted with DPPA to generate the acyl azide, which then rearranges to the isocyanate upon heating. beilstein-journals.org The isocyanate is then immediately trapped with an alcohol to form the carbamate. beilstein-journals.org This method has been successfully used to synthesize a range of carbamate products, including those with cyclohexyl appendages. beilstein-journals.orgbeilstein-journals.org

Table 1: Research Findings on the Synthesis of this compound and Derivatives

| Synthetic Method | Reactants | Catalyst/Reagent | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Alcoholysis of Disubstituted Urea | Dicyclohexyl urea, Methanol | TiO2/SiO2 | Methyl this compound | >95% yield, >98% selectivity | ionike.com |

| Alcoholysis of Disubstituted Urea | Dicyclohexyl urea, Ethanol | TiO2/SiO2 | Ethyl this compound | >95% yield, >98% selectivity | ionike.com |

| Alcoholysis of Disubstituted Urea | Dicyclohexyl urea, Butan-1-ol | TiO2/SiO2 | Butyl this compound | >95% yield, >98% selectivity | ionike.com |

| Carbonylation of Amines | Cyclohexylamine, CO, O2, Ethanol | [Ru(saloph)Cl2] | Cyclohexylurethane | Selective | capes.gov.br |

| Carbonylation with Dialkyl Carbonates | Cyclohexylamine, Dimethyl carbonate | Imidazolium Ionic Liquids | Methyl this compound | 91% yield, 100% selectivity | sci-hub.se |

| Carbonylation with CO2 | Cyclohexylamine, Hexanol, CO2 | Cobalt-based POM-MOF | Hexyl-N-cyclohexylcarbamate | 85.2% yield, 97.2% selectivity | mak.ac.ug |

| Curtius Rearrangement | Cyclohex-3-ene carboxylic acid, Ethanol | Diphenylphosphoryl azide | Ethyl N-(1-cyclohex-3-enyl)carbamate | Good yield | researchgate.net |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 71343 |

| Dicyclohexyl urea | 11451 |

| Dimethyl carbonate | 11624 |

| Methyl this compound | 137459 |

| Lanthanum oxide | 14786 |

| Silica | 24261 |

| Titanium dioxide | 26042 |

| Methanol | 887 |

| Ethanol | 702 |

| Butan-1-ol | 263 |

| Ethyl this compound | 85759 |

| Butyl this compound | 85601 |

| Carbon dioxide | 280 |

| Cyclohexylamine | 7967 |

| Carbon monoxide | 281 |

| Oxygen | 977 |

| Cyclohexylurethane | 85759 |

| Hexanol | 8103 |

| Hexyl-N-cyclohexylcarbamate | 533967 |

| Cyclohexane carboxylic acid | 8078 |

| Diphenylphosphoryl azide | 70966 |

| t-Butanol | 6405 |

| Benzyl alcohol | 244 |

| Ethyl N-(1-cyclohex-3-enyl)carbamate | 10298539 |

| Sodium cyanate | 516889 |

| Trichloroacetic acid | 6421 |

| Phosgene | 6371 |

| Isocyanate | 996 |

| Polyethylene glycol | 174 |

| Ceria | 71321 |

Supercritical Fluid-Mediated Synthesis of Carbamate Derivatives

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO2), presents an innovative and environmentally conscious approach to chemical synthesis. rsc.org The synthesis of alkyl carbamates from primary aliphatic amines and dialkyl carbonates is significantly influenced by the presence of compressed CO2. researchgate.net Research has demonstrated that while the reaction can proceed at low CO2 pressure, employing supercritical conditions is crucial for achieving high yields and selectivity. researchgate.net

In a comparative study, the reaction of cyclohexylamine with dimethyl carbonate (DMC) was investigated under various CO2 pressures. core.ac.uk The experiments, conducted at 130°C, revealed that as the pressure of CO2 increases, the formation of the desired methyl cyclohexylcarbamate is favored over N-methylated by-products. core.ac.uk At low pressures, significant amounts of N-methylcyclohexylamine and N,N-dimethylcyclohexylamine are formed. However, under supercritical conditions (e.g., 90-100 bar), the reaction shifts favorably towards the carbamate. researchgate.netcore.ac.uk

The reaction of cyclohexylamine with dimethyl carbonate in supercritical CO2 demonstrates that increasing the pressure enhances the conversion of the amine and the selectivity for the carbamate product, methyl cyclohexylcarbamate. core.ac.uk Good yields (approximately 80%) of alkyl carbamates are achievable with scCO2 at 90 bar, which effectively inhibits the formation of N-methylated by-products. researchgate.net

| Reactant | Reagent | Conditions | Pressure (bar) | Conversion (%) | Product Selectivity (methyl cyclohexylcarbamate %) | Reference |

| Cyclohexylamine | Dimethyl Carbonate | 130 °C, 2 h | 5 | 73 | 47 | core.ac.uk |

| Cyclohexylamine | Dimethyl Carbonate | 130 °C, 2 h | 40 | 79 | 63 | core.ac.uk |

| Cyclohexylamine | Dimethyl Carbonate | 130 °C, 2 h | 100 | 85 | 80 | core.ac.uk |

| Cyclohexylamine | Dimethyl Carbonate | 130 °C, 2 h | 150 | 85 | 81 | core.ac.uk |

| Cyclohexylamine | Dimethyl Carbonate | 130 °C, 2 h | 200 | 86 | 82 | core.ac.uk |

Table 1: Effect of CO2 pressure on the reaction of cyclohexylamine with dimethyl carbonate. core.ac.uk

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling stereochemistry is a significant challenge in the synthesis of substituted cyclohexyl carbamates, due to the potential for multiple stereocenters on the cyclohexane ring. ub.bw Various methodologies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

An efficient stereoselective route has been described for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid. researchgate.net In this multi-step synthesis, the stereochemistry at the C2 position was controlled via a Mitsunobu reaction, while the C5 stereocenter was set through a base-catalyzed epimerization. researchgate.net This approach highlights the use of classic organic reactions to selectively install desired stereochemistries on the cyclohexane core.

For enantioselective synthesis, an iodolactamization reaction has been employed as the key step in producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. acs.org This intermediate is crucial for developing certain CCR2 antagonists. The process involves a highly functionalized bicyclic lactam intermediate, and mechanistic studies led to an improved one-pot transformation. acs.org

Palladium-catalyzed reactions also offer a pathway for enantioselective synthesis. An aza-Wacker-type process has been developed for the enantioselective Markovnikov addition of carbamates to allylic alcohols. nih.gov This method allows for the construction of β-amino alcohols, which are precursors to valuable β-amino acids. The reaction proceeds with moderate to good enantioselectivity for olefins with sterically demanding groups, including cyclohexyl moieties. nih.gov Mechanistic studies suggest the carbon-nitrogen bond forms through a syn amino-palladation mechanism. nih.gov

Synthetic Pathways for Complex this compound Architectures

The construction of complex molecules featuring a this compound core often requires multi-step synthetic sequences that build the desired architecture piece by piece. These pathways may involve the formation of the carbamate group at a late stage or the elaboration of a pre-existing this compound scaffold.

One powerful method for converting carboxylic acids into carbamates is the Curtius rearrangement. nih.govmdpi.com This reaction involves the thermal decomposition of an acyl azide, generated from a carboxylic acid derivative, into an isocyanate intermediate. nih.gov The isocyanate can then be trapped with an alcohol to yield the carbamate. This strategy was successfully used to synthesize 2-((diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate from cyclohexane carboxylic acid. mdpi.com The reaction of cyclohexane carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of an alcohol provides the carbamate in a one-step process, avoiding the isolation of the more labile acyl azide intermediate. mdpi.com

Complex, highly functionalized this compound derivatives can also be accessed through pathways starting with cycloaddition reactions. The Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) produces an oxanorbornene adduct, which serves as a versatile intermediate. ub.bw Through a sequence involving a Curtius rearrangement of an acyl azide derived from the adduct, a carbamate is installed. Subsequent dihydroxylation reactions lead to novel tetrahydroxy derivatives of 2-aminocyclohexanecarboxylic acid, bearing the carbamate functionality. ub.bw

The synthesis of specific, complex structures like tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves a defined multi-step sequence starting from a chiral cyclohexane precursor. The pathway includes key steps such as amination, azidation to install an azido (B1232118) group, carbamoylation to add a dimethylcarbamoyl group, and finally, protection of the amine with a tert-butyl carbamate (Boc) group. vulcanchem.com Similarly, the synthesis of 3-(4,5-dihydrooxazol-2-yl)phenyl-4-fluorocyclohexylcarbamate requires a multi-step approach involving the formation of the dihydrooxazole ring, introduction of the fluorinated cyclohexyl group, and the final coupling of these fragments via a carbamate linkage. ontosight.ai

Reaction Mechanisms and Chemical Reactivity of Cyclohexyl Carbamate Systems

Mechanistic Studies of Carbamate (B1207046) Bond Formation and Cleavage

The stability and reactivity of the carbamate bond are central to the chemical behavior of cyclohexyl carbamate. Understanding the mechanisms of its formation and cleavage is crucial for predicting its environmental fate and designing synthetic applications.

Hydrolytic Degradation Mechanisms of Carbamates

The hydrolysis of carbamates is a critical degradation pathway. rsc.org This reaction involves the cleavage of the ester or amide linkage within the carbamate group by a water molecule. rsc.orgfrontiersin.org The process can be catalyzed by acids, bases, or enzymes. rsc.org

In general, the first step in the metabolism and degradation of carbamates is hydrolysis. who.int This leads to the formation of an unstable carbamic acid, which then decomposes into carbon dioxide and the corresponding amine. who.int For N-methylcarbamates, the hydrolysis mechanism may proceed through an isocyanate intermediate. who.int In contrast, N,N-dimethylcarbamates can form an addition product with a hydroxyl ion, which then yields an alcohol and a dimethyl-substituted acid. who.int

Enzymatic hydrolysis, particularly by A-esterases or arylesterases, plays a significant role in the breakdown of carbamates in biological systems. who.int The rates of enzymatic hydrolysis are generally faster in mammals compared to insects and plants, although this can vary depending on the specific carbamate structure and the enzyme involved. who.int For instance, studies on the degradation of the carbamate pesticide methomyl (B1676398) by the esterase PestE have elucidated a two-step mechanism involving a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.comnih.gov The serine-initiated nucleophilic attack was identified as the rate-determining step in this enzymatic hydrolysis. mdpi.comnih.gov

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the electronic and steric properties of the carbamate's substituents. rsc.org The presence of electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack, thereby promoting hydrolysis. rsc.org

Metal-Ion Promoted Carbamate Activation and Hydrolysis

Metal ions can significantly promote the hydrolysis of carbamates. rsc.orgresearchgate.net This is achieved through the coordination of the metal ion to the carbamate ligand, which activates the carbamate group. rsc.orgresearchgate.net The coordination of the metal ion to the carbonyl oxygen of the carbamate increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.orgresearchgate.net

Studies have shown that various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II), can trigger the hydrolysis of carbamate systems. rsc.orgresearchgate.net This process can lead to the formation of dihydrazone complexes, carbon dioxide, and the release of the alcohol component of the carbamate. rsc.orgresearchgate.net The reaction is essentially a self-immolation process initiated by the metal ion coordination. rsc.orgresearchgate.net

The mechanism is analogous to specific acid-catalyzed hydrolysis, where the metal ion acts as a Lewis acid, polarizing the carbonyl group. rsc.orguq.edu.au This facilitation of nucleophilic attack is a key aspect of the catalytic role of metal ions in carbamate degradation. uq.edu.au The effectiveness of the metal ion in promoting hydrolysis is related to its ability to complex with the carbamate. uq.edu.au

Thermal Decomposition Pathways and Isocyanate Generation

The thermal decomposition of carbamates is a well-established method for generating isocyanates, offering a phosgene-free synthetic route. nih.govmdpi.com This process involves heating the carbamate to high temperatures, typically above 150 °C, causing the cleavage of the carbamate bond to yield an isocyanate and an alcohol. nih.govmdpi.com For this compound, thermal decomposition would yield cyclohexyl isocyanate. mdpi.com

The decomposition of carbamates is an endothermic process, and the reaction temperature is a critical parameter. nih.gov Gas-phase thermolysis of carbamates is often carried out at temperatures around 400 °C. mdpi.com To reduce the required temperature and minimize side reactions, liquid-phase methods have been developed, often employing high-boiling inert solvents or catalysts. nih.govmdpi.com Catalysts, such as those based on zinc, bismuth, aluminum, and various metal oxides, can be used to facilitate the decomposition at lower temperatures (160–200 °C). nih.govgoogle.com

Kinetic studies on the thermal decomposition of various O-methyl-N-alkyl carbamates, including O-methyl-N-cyclohexyl carbamate, have been conducted to model the process and determine key parameters like activation energy. mdpi.commuctr.ru These studies are essential for optimizing the industrial production of isocyanates via this route. muctr.ru

Conformational Analysis and Energetics of Cyclohexyl Carbamates

The three-dimensional structure and conformational preferences of the cyclohexyl ring in this compound are determined by a balance of steric and electronic effects.

Axial-Equatorial Equilibria in Substituted Cyclohexyl Rings

Substituents on a cyclohexane (B81311) ring can occupy either an axial or an equatorial position. libretexts.org Due to steric interactions, specifically 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. libretexts.orgnumberanalytics.commasterorganicchemistry.com This preference leads to a conformational equilibrium that favors the chair conformation with the substituent in the equatorial position. libretexts.org

For cyclohexyl-N,N-dimethylcarbamate, experimental studies using dynamic nuclear magnetic resonance (DNMR) spectroscopy have shown a clear preference for the equatorial conformer. scielo.brresearchgate.netscite.ai At low temperatures, it is possible to observe the signals for both the axial and equatorial conformers, allowing for the determination of their relative populations. scielo.brresearchgate.net These studies have consistently indicated that the equatorial conformer is the major component of the equilibrium mixture. scielo.brresearchgate.netscite.ai Theoretical calculations, including semiempirical and ab initio methods, have corroborated these experimental findings, predicting the equatorial conformer to be more stable. scielo.brresearchgate.netscite.ai

The energy difference between the axial and equatorial conformers, known as the A-value, quantifies the steric bulk of a substituent. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

Influence of Substituents on Conformational Preferences

The nature of the substituents on the cyclohexyl ring or the carbamate group can influence the position of the axial-equatorial equilibrium. numberanalytics.comacs.org The size and electronegativity of substituents are key factors that affect conformational preferences. numberanalytics.comnih.gov

In the case of cyclohexyl esters, which are structurally related to cyclohexyl carbamates, the steric bulk of the R group in RCO₂- influences the conformational equilibrium. nih.gov An increase in the bulk of the R group can destabilize the equatorial conformer, shifting the equilibrium. nih.gov Additionally, hyperconjugative interactions can also play a role in determining the relative stabilities of the conformers. nih.gov

For disubstituted cyclohexanes, the relative positions of the substituents (e.g., 1,2-, 1,3-, or 1,4-) dictate the conformational preferences. libretexts.org For instance, in cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial, whereas in the trans isomer, both can be equatorial. libretexts.org In a study of 1,2-disubstituted cyclohexanes with a carbamate group, the cis isomer was found to adopt a conformation with the carbamate group in the axial position, while the trans isomer favored a diequatorial arrangement. researchgate.net These preferences are driven by the need to minimize syn-1,3-diaxial interactions. numberanalytics.comresearchgate.net Bulky substituents, such as a t-butyl group, can effectively "lock" the cyclohexane ring in a specific conformation where that group is equatorial. libretexts.org

Table 1: Conformational Preferences of Cyclohexyl-N,N-dimethylcarbamate in Various Solvents This table is interactive. You can sort the data by clicking on the column headers.

| Solvent | Method | Equatorial Conformer (%) | Axial Conformer (%) | Free Energy Difference (ΔG°) (kcal/mol) |

|---|---|---|---|---|

| CCl₄ | ¹H NMR | 85 | 15 | 0.88 |

| CDCl₃ | ¹H NMR | 83 | 17 | 0.80 |

| CD₃CN | ¹H NMR | 81 | 19 | 0.72 |

| CF₂Br₂/CD₂Cl₂ | ¹³C NMR | 82 | 18 | 0.76 |

Data sourced from experimental measurements. scielo.brresearchgate.netresearchgate.net

Rotational Barriers of Carbamate Functional Groups

The carbamate functional group (–NH–CO–O–) is characterized by a degree of conformational rigidity due to restricted rotation around the carbon-nitrogen (C–N) bond. This restriction is a consequence of the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C–N bond. researchgate.netacs.orgnih.govsctunisie.org This electronic feature is similar to that observed in amides, though the rotational barrier in carbamates is generally 3–4 kcal/mol lower than in analogous amides, a difference attributed to electronic and steric effects from the adjacent ester oxygen atom. acs.orgnih.govnih.gov

This hindered rotation leads to the existence of geometric isomers, typically referred to as s-cis (syn) and s-trans (anti) conformers. sctunisie.orgnih.gov The energy difference between these rotamers is often small, in the range of 1.0–1.5 kcal/mol, with the anti conformer usually being slightly more stable for steric and electrostatic reasons. nih.gov However, in many instances, the energy difference is negligible, leading to an equilibrium mixture of both isomers. nih.gov The specific ratio of these conformers can be influenced by factors such as the solvent, salt concentration, and pH. nih.govnih.gov

The energy required to overcome this rotational barrier is a critical parameter influencing the molecule's dynamic behavior and its interactions. Experimental determination of these barriers is commonly achieved using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, which measures the coalescence temperature of signals from the distinct rotamers. researchgate.netcolostate.eduacs.org For many carbamates, the free energy of activation (ΔG‡) for C–N bond rotation falls in the range of 10 to 16 kcal/mol. researchgate.net Specifically, a study on cyclohexyl N,N-dimethylcarbamate found the experimental rotational barrier to be approximately 15 kcal/mol, with little variation observed across solvents of different polarities. colostate.edu This insensitivity to solvent polarity for some simple carbamates contrasts with the behavior of amides, whose rotational barriers are more significantly affected by the medium. colostate.eduacs.org

Advanced Analytical Techniques in Cyclohexyl Carbamate Research

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular characterization, and for cyclohexyl carbamate (B1207046), a variety of techniques are utilized to probe its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of cyclohexyl carbamate and its derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

In derivatives like 2-((diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate, the proton on the nitrogen of the carbamate group (NH) typically appears as a broad singlet in the ¹H NMR spectrum. mdpi.com The proton attached to the oxygen-bearing carbon of the cyclohexyl ring (CH-O) also presents as a broad singlet. mdpi.com The remaining cyclohexyl protons appear as a series of multiplets in the upfield region of the spectrum. mdpi.com For tert-butyl this compound, a closely related structure, the cyclohexyl protons resonate in the range of δ 1.08-1.93 ppm, with the methine proton (CH-N) appearing as a broad singlet around δ 3.43 ppm in CDCl₃. semanticscholar.org

The ¹³C NMR spectrum of a this compound derivative shows the carbonyl carbon (C=O) of the carbamate group at approximately δ 155.7 ppm. mdpi.com The carbons of the cyclohexyl ring resonate at distinct chemical shifts, for instance, in tert-butyl this compound, peaks are observed at δ 49.75 (C-N), 33.74, 28.63, 25.84, and 25.13 ppm. semanticscholar.org

Dynamic NMR (DNMR) studies, particularly on N,N-disubstituted cyclohexyl carbamates, have been instrumental in analyzing the conformational dynamics. scielo.brresearchgate.net These studies investigate the axial-equatorial conformational equilibrium of the cyclohexane (B81311) ring. scielo.br By performing ¹H and ¹³C NMR experiments at low temperatures, the rapid interconversion between conformers can be slowed, allowing for the individual observation and quantification of both the axial and equatorial forms. scielo.brresearchgate.net Such DNMR experiments, conducted in solvents like CF₂Br₂/CD₂Cl₂, have demonstrated that the equatorial conformer is generally preferred over the axial one. scielo.brresearchgate.net The solvent effect on the rotational barriers around the carbamate (C-N) bond has also been a subject of DNMR investigation. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives Note: Data is compiled from related structures and serves as an illustrative guide.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Source(s) |

|---|---|---|---|

| ¹H | Carbamate NH | Broad singlet | mdpi.com |

| ¹H | Cyclohexyl CH -O/N | ~3.4 - 4.6 (broad singlet/multiplet) | mdpi.comsemanticscholar.org |

| ¹H | Cyclohexyl CH ₂ | ~1.0 - 2.0 (multiplets) | mdpi.comsemanticscholar.org |

| ¹³C | Carbonyl (C =O) | ~155 | mdpi.comsemanticscholar.org |

| ¹³C | Cyclohexyl C -O/N | ~50 | mdpi.comsemanticscholar.org |

| ¹³C | Cyclohexyl C H₂ | ~24 - 34 | mdpi.comsemanticscholar.org |

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key absorptions include the N-H stretch, C-H stretches of the cyclohexyl ring, and the prominent C=O (carbonyl) stretch of the carbamate group. mdpi.com

N-H Stretching: Typically observed as a sharp to broad band around 3300-3340 cm⁻¹. mdpi.comasu-edu.ru

C-H Stretching: Aliphatic C-H stretches from the cyclohexyl ring appear just below 3000 cm⁻¹ (e.g., 2931 and 2854 cm⁻¹). mdpi.com

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group is found in the region of 1690-1720 cm⁻¹. mdpi.comasu-edu.ru

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. hindsinstruments.combruker.com For chiral molecules, VCD provides detailed information on their absolute configuration and conformational preferences in solution. bruker.comresearchgate.net While IR spectroscopy identifies functional groups, VCD can distinguish between enantiomers and provide insight into the three-dimensional arrangement of the molecule. hindsinstruments.commdpi.com In the context of carbamates, VCD, combined with computational methods like Density Functional Theory (DFT), can be used to understand the conformation of the carbamate monomer units. researchgate.netrsc.org This is particularly relevant for studying the subtle stereochemical aspects of this compound if a chiral center is present or induced.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and is crucial for identifying its fragmentation patterns upon ionization. Techniques like electrospray ionization (ESI-MS) can be used for analysis. scielo.br In the mass spectrum of a derivative like cyclohexyl (4-(p-tolyldiazenyl)phenyl)carbamate p-toluenesulfonate, fragmentation includes the loss of nitrogen gas (N₂) and sulfur dioxide (SO₂), with a base peak often corresponding to a stable fragment of the cyclohexyl moiety (e.g., m/z 99). asu-edu.ru

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is highly effective for separating volatile components of a mixture before their individual detection and identification by MS. researchgate.net GC-MS is widely used for the analysis of various carbamates, such as in environmental and food safety testing. nih.govcvuas.de The analysis of carbamates by GC-MS can sometimes be challenging due to their thermal lability, which may lead to decomposition in the hot injector port. nih.gov However, with controlled conditions, GC-MS provides a robust method for the quantification and identification of this compound and related impurities. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from ground states to higher energy excited states. rsc.orgnanoqam.ca This technique is primarily used for detecting molecules with chromophores, which are typically unsaturated functional groups like C=C, C=O, and aromatic rings. nanoqam.ca

For a simple, unconjugated molecule like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. Saturated molecules are generally transparent above 200 nm. rsc.org The carbonyl group (C=O) in the carbamate does possess non-bonding (n) and pi (π) electrons and can undergo a weak n→π* transition. masterorganicchemistry.com This transition for isolated carbonyl groups typically results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com However, without extended conjugation, the molar absorptivity is very low, making UV-Vis spectroscopy a less informative technique for the structural characterization of this compound itself, though it can be useful for derivatives containing additional chromophores. ecust.edu.cnresearchgate.net

Circular Dichroism Spectroscopy for Chiral Recognition Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. daveadamslab.com It provides information on the stereochemical features of a molecule and is highly sensitive to its three-dimensional structure, including the conformation of chiral auxiliaries. rsc.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatography is an essential technique for the separation, isolation, and purity assessment of chemical compounds. khanacademy.org For this compound and its derivatives, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques. sapub.orggyanvihar.org These methods are used for both qualitative and quantitative analysis. For purity assessment, a reversed-phase HPLC method is typically used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov

For the separation of enantiomers or diastereomers of chiral this compound derivatives, chiral chromatography is indispensable. gyanvihar.orgresearchgate.net This is often achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound that can interact differently with the enantiomers of the analyte, leading to their separation. sapub.orggyanvihar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with carbamate derivatives, are widely used for this purpose. gyanvihar.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for achieving good resolution between the stereoisomers. sapub.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates, including this compound. Its utility stems from its ability to separate non-volatile and thermally labile compounds, which is often a characteristic of carbamates. taylorfrancis.com

In the context of this compound research, HPLC is instrumental in several areas:

Chiral Separation: Cyclohexylcarbamates of cellulose and amylose have been investigated as chiral stationary phases (CSPs) for HPLC. acs.orgnih.gov These CSPs have demonstrated high resolving abilities, comparable to popular commercially available columns. acs.org The absence of a phenyl group in these cycloalkylcarbamates is advantageous as it allows for detection methods other than UV, which can be problematic. acs.orgnih.gov The immobilized versions of these CSPs show excellent solvent compatibility, which can enhance chiral recognition for many racemic compounds. nih.gov

Reaction Monitoring and Quantification: In the synthesis of various carbamates, HPLC is used to monitor the progress of the reaction and quantify the products. For instance, in the determination of trace amounts of 4,4'-Methylene bis(Cyclohexyl Isocyanate) in the air, the isocyanate is derivatized with aniline (B41778) to form a bis-N-phenyl carbamate, which is then quantified using HPLC with a UV detector. oup.comoup.com This method allows for detections at very low concentrations. oup.com

A notable application is the use of immobilized cellulose and amylose tris(cyclohexylcarbamate)s as chiral packing materials for HPLC. nih.gov These materials have shown high recognition abilities, sometimes superior to conventional coated-type packing materials. nih.gov The enhanced performance is partly due to their universal solvent compatibility, which allows for the use of a wider range of eluents, such as those containing chloroform, to improve resolution. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital analytical tool in carbamate research. While some carbamates can be thermally unstable, GC methods have been developed for their analysis, sometimes involving derivatization or controlled decomposition. nih.gov

Key applications of GC in the study of compounds related to this compound include:

Impurity Profiling: In the synthesis of pharmaceuticals like Candesartan Cilexetil, 1-Chloroethyl Cyclohexyl Carbonate is used as a reagent and can remain as a potential genotoxic impurity. innovareacademics.in A sensitive GC-MS method has been developed to quantify this impurity at trace levels, ensuring the safety of the final drug substance. innovareacademics.in

Reaction Product Analysis: In catalytic synthesis processes, GC is often the method of choice for analyzing the reaction mixture. For example, in the synthesis of carbamates from amines, CO2, and n-butyl bromide, the products are analyzed by GC and identified by GC-MS. iitm.ac.in Similarly, in the alcoholysis of dicyclohexyl urea (B33335) to produce cyclohexyl carbamates, the appearance of CO2 in the reactor can be confirmed by GC with a thermal conductivity detector (TCD). ionike.com

The development of a GC-MS method for the quantification of 1-Chloroethyl Cyclohexyl Carbonate in Candesartan Cilexetil highlights the technique's sensitivity. The method utilized a DB-5 column and operated in selective ion monitoring (SIM) mode to achieve low limits of detection (LOD) and quantification (LOQ). innovareacademics.in

| Parameter | Value | Reference |

| Column | DB-5 (5% phenyl, 95% dimethyl polysiloxane) | innovareacademics.in |

| Column Dimensions | 50 m length, 0.32 mm ID, 0.52 µm film thickness | innovareacademics.in |

| Detector | Mass Spectrometer (MS) | innovareacademics.in |

| Mode | Selective Ion Monitoring (SIM) | innovareacademics.in |

| Limit of Detection (LOD) | 0.70 µg/g | innovareacademics.in |

| Limit of Quantitation (LOQ) | 2.11 µg/g | innovareacademics.in |

Characterization Techniques for Heterogeneous Catalytic Systems

The synthesis of this compound often involves heterogeneous catalysts. Understanding the physical and chemical properties of these catalysts is crucial for optimizing reaction conditions and improving catalyst performance. A suite of characterization techniques is employed for this purpose.

Inductively Coupled Plasma/Atomic Emission Spectroscopy (ICP/AES)

Inductively Coupled Plasma/Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES, is a powerful technique for determining the elemental composition of materials. wikipedia.org It is particularly useful for quantifying the amount of metal loaded onto a catalyst support.

In the context of catalysts used in carbamate synthesis, ICP-AES is used to:

Verify Catalyst Composition: For catalysts like TiO2/SiO2, ICP-AES is used to confirm the loading of the active metal oxide (TiO2) on the support material (SiO2). ionike.com This is a critical parameter that influences the catalyst's activity. ionike.com The technique is capable of analyzing a wide range of elements, making it suitable for characterizing multi-element catalysts. alfa-chemistry.comresearchgate.net The process involves digesting the catalyst in acid to bring the elements into solution before analysis. researchgate.net

N2 Adsorption and X-ray Diffraction (XRD)

N2 adsorption and X-ray diffraction (XRD) are fundamental techniques for characterizing the structural and textural properties of heterogeneous catalysts.

N2 Adsorption: This technique is used to determine the specific surface area, pore volume, and pore size distribution of a catalyst. These properties are critical as they affect the accessibility of active sites to the reactants. For instance, in the case of TiO2/SiO2 catalysts, N2 adsorption isotherms can reveal a mesoporous structure. ionike.com Similarly, for adenine-modified Ti-SBA-15 catalysts, N2 adsorption shows a decrease in surface area, pore volume, and pore diameter upon modification, indicating the successful incorporation of the organic modifier within the pores. iitm.ac.in

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a catalyst and to determine the crystallite size of the active components. In the study of TiO2/SiO2 catalysts, XRD patterns can confirm the presence of the anatase phase of TiO2, which is known to be catalytically active. ionike.com For adenine-modified Ti-SBA-15, XRD profiles confirm that the mesoporous structure of the SBA-15 support is maintained after modification. iitm.ac.in

| Catalyst | Technique | Finding | Reference |

| TiO2/SiO2 | N2 Adsorption | Mesoporous structure | ionike.com |

| TiO2/SiO2 | XRD | Presence of anatase TiO2 phase | ionike.com |

| Ti-SBA-15-pr-Ade | N2 Adsorption | Decreased surface area and pore size | iitm.ac.in |

| Ti-SBA-15-pr-Ade | XRD | Maintained mesoporous structure | iitm.ac.in |

Electron Microscopy (FE/SEM, TEM)

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the catalyst's morphology and particle size.

TEM: TEM offers higher resolution and is used to visualize the internal structure, including the pore structure and the dispersion of active particles. In the case of TiO2/SiO2 catalysts, TEM can provide detailed images of the TiO2 particles dispersed on the SiO2 support. ionike.com For adenine-modified Ti-SBA-15, TEM images can confirm the 2D hexagonal pore arrays and the mesostructure of the material. iitm.ac.in

These techniques are often used in tandem to build a comprehensive picture of the catalyst's physical structure from the micro- to the nanoscale. azooptics.com

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) is a technique used to study the acid-base properties of a catalyst's surface. This is done by adsorbing a probe molecule (e.g., ammonia (B1221849) for acidity, CO2 for basicity) onto the catalyst surface and then heating the catalyst at a controlled rate. The temperature at which the probe molecule desorbs provides information about the strength and number of acid or base sites. researchgate.net

In the research of catalysts for carbamate synthesis:

NH3-TPD: This is used to measure the acidity of catalysts like TiO2/SiO2. ionike.com The results can show the distribution of weak, medium, and strong acid sites, which can be correlated with catalytic activity. For instance, the superior activity of 5 wt % TiO2/SiO2-600 in the alcoholysis of dicyclohexyl urea is attributed to its strong acidity. ionike.com

CO2-TPD: This is used to investigate the basic properties of catalysts. In the case of adenine-modified Ti-SBA-15, CO2-TPD is used to study the surface basicity, which is important for the activation of CO2 molecules. iitm.ac.in

The TPD experiments involve pretreating the catalyst, adsorbing the probe gas, and then heating the sample while monitoring the desorbed gas with a detector, often a thermal conductivity detector or a mass spectrometer. iitm.ac.inresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the electronic structure, geometry, and energetics of cyclohexyl carbamate (B1207046). These calculations are founded on the principles of quantum mechanics and provide a detailed description of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of many-electron systems. It has been applied to study carbamate derivatives, including those with cyclohexyl moieties, to understand their conformational preferences and energy landscapes. acs.orgvulcanchem.com

Energy profiling using DFT helps to map the potential energy surface of reactions involving cyclohexyl carbamate. This includes the formation of the carbamate from its precursors, such as the reaction between an isocyanate and an alcohol. researchgate.net DFT calculations can determine the energies of reactants, transition states, and products, providing crucial information about reaction barriers and thermodynamics. researchgate.netmdpi.com For example, studies on the reaction of phenyl isocyanate with cyclohexanol (B46403) have used DFT to calculate activation energies. researchgate.net Furthermore, DFT has been employed to study the electronic properties of complex systems containing the this compound moiety, revealing how substituents on the ring can modulate electronic structure and stability. acs.org

Semiempirical methods, such as AM1, PM3, and MNDO/d, incorporate experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. acs.orgunipr.it These methods are useful for studying large systems or for preliminary explorations of molecular properties. unipr.iteuropa.eu They have been employed in the context of quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity. europa.euscribd.com

The choice between these methods depends on the desired balance of accuracy and computational expense. For this compound, ab initio methods could provide benchmark data on its fundamental properties, while semiempirical methods could be used for screening large sets of related compounds. acs.orgdokumen.pub

Quantum chemical calculations are highly effective in predicting the geometrical parameters of this compound, such as bond lengths, bond angles, and dihedral angles. DFT methods, in particular, have been shown to provide geometries that are in good agreement with experimental data where available. mdpi.comresearchgate.net For example, calculations on related carbamate systems have accurately predicted the C-N bond distance. researchgate.net

Electronic properties that can be predicted include the molecular dipole moment, charge distribution, and frontier molecular orbitals (HOMO and LUMO). scribd.comresearchgate.net The distribution of Mulliken charges, for instance, can reveal the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. researchgate.net The energies of the HOMO and LUMO are important for predicting the molecule's reactivity in chemical reactions and its electronic absorption spectra. scribd.com For instance, the electronic properties of the central phenyl ring in some carbamate derivatives have been modulated by saturation to a cyclohexyl ring, which was found to significantly improve stability in certain biological environments. acs.org

The following table summarizes some of the key geometrical and electronic properties of carbamates that can be predicted using computational methods.

| Property | Description | Computational Method Examples |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (B3LYP), MP2 |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (B3LYP), MP2 |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | DFT (B3LYP), Molecular Mechanics |

| Mulliken Charges | A method for estimating partial atomic charges, indicating electron distribution. | DFT, Hartree-Fock |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | DFT, Ab initio methods |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | DFT, Ab initio, Semiempirical |

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation and decomposition of this compound. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, which involves locating transition states and any intermediate species.

For the formation of carbamates, computational studies have investigated the reaction between isocyanates and alcohols, as well as the reaction of amines with CO2. mdpi.comresearchgate.net These studies have helped to distinguish between different proposed mechanisms, such as a concerted single-step process versus a stepwise mechanism involving a zwitterionic intermediate. researchgate.netntnu.no For example, DFT calculations have been used to model the reaction of phenyl isocyanate with methanol, identifying the structures of the reactant complex, transition state, and product. mdpi.com The calculated energy barriers for these pathways provide insight into the reaction kinetics.

The thermal decomposition of O-methyl-N-cyclohexyl carbamate has also been a subject of computational modeling to understand the process of isocyanate synthesis. mdpi.com

Molecular Dynamics Simulations in Conformational and Intermolecular Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for investigating its interactions with other molecules, such as solvents or biological macromolecules. unipr.itacs.org

MD simulations can provide a dynamic picture of the conformational changes in the cyclohexyl ring and the rotation around the C-N bond of the carbamate group. acs.org These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. acs.org In studies of related cyclic peptides, MD simulations have shown that different conformers can be favored in different environments (e.g., in a vacuum versus in water). acs.org

Furthermore, MD simulations are used to study the intermolecular interactions between this compound and its environment. unipr.it For example, simulations can model the solvation of this compound in different solvents, providing insights into solubility and the influence of the solvent on conformational preferences. In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to their biological targets, helping to understand the key interactions that determine binding affinity and specificity. acs.orgunipr.it

Kinetic Parameter Modeling for Chemical Processes

Computational modeling can be used to predict the kinetic parameters of chemical processes involving this compound, such as its formation or decomposition. mdpi.com This often involves a combination of quantum chemical calculations to determine the energy barriers of a reaction and transition state theory to calculate the rate constants.

For the thermal decomposition of O-methyl-N-cyclohexyl carbamate, a mathematical model was developed based on experimental data obtained from a displacement reactor in the gas phase. mdpi.comresearchgate.net This model, implemented using software like COMSOL Multiphysics, allowed for the calculation of kinetic parameters such as the activation energy and the pre-exponential factor. mdpi.comresearchgate.net Such models are crucial for predicting the behavior of the reaction under different conditions (e.g., temperature, pressure, and flow rate) and for optimizing the process for industrial applications. mdpi.com The simulation results can provide detailed information on the temperature and concentration profiles within the reactor, which is essential for efficient process design and scaling. mdpi.comresearchgate.net

Kinetic studies on the reaction of phenyl isocyanate with various alcohols have also been a focus, where the rate constants are influenced by the solvent and the structure of the alcohol. acs.org While not directly on this compound, these studies provide a framework for how kinetic modeling can be applied to understand its reactivity.

Computational Analysis of Intermolecular Interactions (e.g., Spodium Bonding)

Computational chemistry provides powerful tools to investigate the nuanced intermolecular interactions that govern the structure and properties of this compound and its derivatives. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to understand the nature and energetics of these non-covalent forces. mdpi.comdntb.gov.ua

Studies on related molecules, such as adamantane-linked hydrazine-carbothioamides with cyclohexyl moieties, reveal a variety of intermolecular interactions that stabilize crystal structures. These include N–H···O, N–H···S, C–H···O, C–H···S, H–H bonding, and C–H···π interactions. mdpi.com The energetics and nature of these interactions can be quantified using methods like QTAIM and the CLP-Pixel method, which calculates intermolecular interaction energies. mdpi.com For instance, in one study of a cyclohexyl-containing carbothioamide, a dimer motif stabilized by a pair of N–H···O interactions was identified as the primary and most energetically significant interaction, being predominantly electrostatic in nature. mdpi.com

The concept of spodium bonding, a non-covalent interaction involving Group 12 elements like mercury, has also been explored in compounds containing cyclohexyl ligands. mdpi.comsci-hub.se In a computational study of three homoleptic mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, the influence of the alkyl substituent (ethyl, isobutyl, and cyclohexyl) on supramolecular association was investigated. mdpi.comresearchgate.net The analysis, using Molecular Electrostatic Potential (MEP) surface plots, showed that for the cyclohexyl derivative, the pseudo-tetrahedral coordination geometry around the mercury atom results in a negative potential at the metal center. This lack of a positive potential region (a σ-hole) on the mercury atom prevents the formation of spodium bonding contacts, in contrast to the other derivatives in the study. mdpi.com

General computational analyses on cyclohexylamine (B46788) derivatives confirm that DFT methods can accurately predict molecular geometries, electronic properties, and the energies of intermolecular interactions. These calculations provide insight into charge distribution, molecular orbital structures, and conformational preferences, which are fundamental to understanding how these molecules interact with each other and with biological targets.

Predictive Modeling for Structural Modification and Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design, allowing for the rational modification of lead compounds like this compound derivatives to enhance their biological activity. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. acs.org

A significant area of research for this compound derivatives has been the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme with therapeutic potential. nih.gov In this context, O-arylcarbamates featuring a cyclohexyl group, such as cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), have been a key focus. nih.govnih.gov QSAR analyses on a series of these compounds revealed that inhibitory potency has a negative correlation with lipophilicity and that smaller, polar substituents can engage in favorable interactions with the enzyme's binding pocket. nih.gov

Predictive models are built by systematically modifying the lead structure and assessing the impact on activity. For example, studies on FAAH inhibitors involved replacing the cyclohexyl ring of the parent compound with various other substituents to probe the steric and lipophilic requirements of the N-substituent for optimal FAAH inhibition. nih.gov These studies found that replacing the cyclohexyl group with smaller substituents like methyl or allyl groups led to a significant drop in inhibitory potency. nih.gov Conversely, introducing excessively bulky groups such as adamantyl was also found to be unfavorable for activity. nih.gov This systematic approach helps in designing new compounds with potentially improved pharmacodynamic and pharmacokinetic profiles. researchgate.net

Molecular modeling techniques like docking and molecular dynamics simulations complement QSAR studies. nih.gov These methods provide a three-dimensional visualization of how a this compound derivative fits into the active site of a target enzyme. nih.govresearchgate.net For FAAH inhibitors, docking studies have indicated that the O-biphenyl scaffold of these carbamates can be accommodated within a lipophilic region of the enzyme's substrate-binding site. nih.gov Such insights, combined with QSAR data, allow for the design of new generations of inhibitors with enhanced potency and selectivity. nih.gov

The data generated from these studies, including inhibitory concentrations (IC₅₀) for various structural analogues, forms the basis for building robust predictive models.

Table 1: Inhibitory Potencies (IC₅₀) of Selected N-Substituted Carbamate Derivatives on FAAH Activity

| Compound | N-Substituent | IC₅₀ (nM) ± S.E.M. |

|---|---|---|

| 2 | Cyclohexyl | 63 |

| 4a | Methyl | >1000 |

| 4b | Allyl | >1000 |

| 4c | Isopropyl | >1000 |

| 4j | exo-2-Norbornyl | 310 ± 32 |

| 4k | 1-Adamantyl | 210 ± 25 |

| 4q | β-Napthylmethyl | 5.3 ± 0.8 |

This table is based on data presented in a study on FAAH inhibitors to illustrate structure-activity relationships. nih.gov

These predictive approaches are not limited to FAAH inhibitors but represent a broadly applicable strategy in medicinal chemistry for optimizing lead compounds based on the this compound scaffold for various therapeutic targets. acs.org

Environmental Fate and Degradation Mechanisms of Carbamates

Abiotic Transformation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For carbamates, the primary abiotic pathways are photolysis and hydrolysis. nih.govfrontiersin.orgtandfonline.com These processes are significantly influenced by environmental conditions such as pH, temperature, and the presence of other substances in the environmental matrix.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Carbamate (B1207046) pesticides can undergo direct or indirect photodegradation in the environment, particularly in surface waters and on soil surfaces. nih.govbg.ac.rs The rate and products of photolysis are dependent on the specific carbamate structure, the wavelength of light, and the presence of photosensitizing agents in the environment, such as dissolved organic matter (DOM). dss.go.th

Direct photolysis occurs when the carbamate molecule itself absorbs light, leading to an excited state that can then undergo bond cleavage or rearrangement. Indirect photolysis involves other substances (sensitizers) that absorb light and transfer the energy to the carbamate or generate reactive species, like hydroxyl radicals, which then attack the carbamate molecule. cabidigitallibrary.org

Research on various carbamate insecticides has shown that photolytic degradation can lead to a variety of transformation products. Common reactions include oxidation, N-dealkylation, and hydroxylation of aromatic rings. upm.edu.my For instance, the photolysis of pirimicarb (B1678450) results in photooxidation products like N-formylpirimicarb. nih.gov Studies on carbofuran (B1668357) have shown that photodecomposition can cleave the carbamate group from the molecule as an initial step. dss.go.th For cyclohexyl carbamate, photolytic processes would likely target the carbamate linkage and the cyclohexyl ring, potentially leading to oxidation and ring-opening products, although specific studies are limited.

Table 1: Factors Influencing Photolytic Degradation of Carbamates

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Light Wavelength | Degradation is initiated by absorption of light, typically in the UV spectrum (>280 nm). | nih.gov |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, enhancing degradation, or as a light screen, inhibiting it by absorbing light or binding to the pesticide. | dss.go.th |

| Presence of Oxidants | Advanced Oxidation Processes (AOPs) involving species like hydroxyl radicals (•OH) significantly accelerate degradation. | bg.ac.rscabidigitallibrary.org |

| Solvent/Matrix | The surrounding medium (e.g., water, organic solvents) can influence reaction pathways and product formation. | nih.gov |

Hydrolysis, the reaction with water, is a critical abiotic degradation pathway for carbamates in soil and aquatic environments. who.int The stability of the carbamate ester linkage to hydrolysis is highly dependent on the pH of the surrounding medium. Generally, carbamates are more stable in acidic to neutral conditions and exhibit significantly faster degradation under alkaline (basic) conditions. tandfonline.comresearchgate.net

The mechanism of hydrolysis depends on the substitution at the nitrogen atom of the carbamate group. researchgate.net

N,N-disubstituted carbamates hydrolyze via a bimolecular acyl-carbon cleavage (BAc2) mechanism, which is a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. This pathway is relatively slow. nih.govacs.org

N-monosubstituted and unsubstituted carbamates , such as this compound, which have at least one proton on the nitrogen, predominantly hydrolyze via a unimolecular elimination-conjugate base (E1cB) mechanism under basic conditions. researchgate.net This pathway involves the rapid, reversible removal of the nitrogen proton to form an anion, followed by the rate-limiting elimination of the alcohol (or phenol) group to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to carbamic acid, which decomposes into an amine and carbon dioxide. who.intresearchgate.net This E1cB mechanism is significantly faster than the BAc2 pathway. researchgate.netacs.org

For this compound, alkaline hydrolysis is expected to proceed via the E1cB mechanism, yielding cyclohexanol (B46403), carbamic acid, and subsequently, ammonia (B1221849) and carbon dioxide. The rate of this hydrolysis can range from seconds to years depending on the specific structure of the carbamate and the environmental conditions. researchgate.net

Table 2: Mechanisms of Carbamate Hydrolysis

| Mechanism | Carbamate Type | Description | Relative Rate | Reference |

|---|---|---|---|---|

| E1cB | N-monosubstituted, Unsubstituted | Two-step process involving deprotonation of nitrogen followed by elimination to an isocyanate intermediate. | Fast | researchgate.net |

| BAc2 | N,N-disubstituted | Single-step nucleophilic attack by hydroxide on the carbonyl carbon. | Slow | acs.org |

Biotic Transformation Processes

Biotic degradation, mediated by living organisms, is a major route for the dissipation of carbamates in the environment. upm.edu.myresearchgate.net Microorganisms, in particular, have evolved diverse enzymatic systems capable of breaking down these compounds.

A wide variety of bacteria and fungi found in soil and aquatic systems are capable of degrading carbamate pesticides, often utilizing them as a source of carbon and/or nitrogen. capes.gov.brresearchgate.net The primary and most crucial step in the microbial metabolism of carbamates is the hydrolysis of the ester bond. upm.edu.mywho.int This initial cleavage detoxifies the parent compound, as the anticholinesterase activity is associated with the intact carbamate structure.

Environmental factors that promote general microbial growth and activity, such as optimal temperature, moisture, and nutrient availability, also favor the degradation of carbamates. upm.edu.my Numerous microbial genera have been identified as carbamate degraders, including Pseudomonas, Arthrobacter, Rhizobium, Aspergillus, and Trichoderma. frontiersin.orgresearchgate.netnih.gov These microorganisms can adapt to the presence of carbamates, sometimes leading to enhanced degradation rates after repeated applications in agricultural soils. upm.edu.my

The degradation of this compound in a microbially active environment would be expected to begin with the hydrolytic cleavage of the ester bond, releasing cyclohexanol and carbamic acid, which are then further metabolized by the microorganisms.

The microbial ability to degrade carbamates is conferred by specific enzymes, primarily hydrolases. nih.govfrontiersin.org These enzymes, often referred to as carbamate hydrolases or carboxylesterases, catalyze the cleavage of the carbamate ester linkage. nih.govplos.org They belong to the esterase (EC 3.1.1) or amidase enzyme classes and are fundamental to the detoxification process. upm.edu.mynih.gov

The enzymatic hydrolysis of a carbamate like this compound yields an alcohol (cyclohexanol), and a substituted carbamic acid which then spontaneously decomposes to an amine and carbon dioxide. upm.edu.my Several carbamate-hydrolyzing enzymes have been isolated and characterized from various bacteria. For example, the enzymes McbA from Pseudomonas sp. and CehA from Rhizobium sp. have been shown to hydrolyze the carbamate pesticide carbaryl (B1668338). nih.govfrontiersin.org

These enzymes exhibit varying degrees of substrate specificity. Their catalytic activity is dependent on the chemical structure of the carbamate's side chains. upm.edu.my While research has largely focused on enzymes that degrade commercially significant carbamate pesticides, the fundamental hydrolytic mechanism is broadly applicable to the carbamate functional group, including that found in this compound.

Characterization and Assessment of Environmental Transformation Products

The degradation of carbamates leads to the formation of various transformation products (TPs), which may have different physicochemical properties and toxicological profiles compared to the parent compound. The primary degradation pathway, hydrolysis (both abiotic and biotic), breaks the carbamate ester bond. who.int For this compound, this would result in:

Cyclohexanol

Carbamic acid , which is unstable and decomposes to ammonia and carbon dioxide .

While the initial hydrolysis products of many carbamates are generally less toxic than the parent compounds, this is not always the case. upm.edu.my For example, the hydrolysis of carbaryl produces 1-naphthol, a toxic intermediate. nih.gov Therefore, a complete environmental risk assessment must consider the fate and potential effects of the TPs.

Photodegradation can lead to a more complex array of TPs. Studies on carbofuran identified a substituted catechol as a secondary product after the initial cleavage of the carbamate group and opening of the furan (B31954) ring. dss.go.th For some N-aryl carbamates, transformation can result in the formation of corresponding anilines. researchgate.net

Assessing the environmental impact of carbamates requires identifying these TPs and evaluating their persistence, mobility, and toxicity. nih.gov It has been noted that for carbamates, transformation products that retain the carbamate functional group are likely to pose a risk similar to the parent compound. nih.gov

Table 3: Potential Transformation Products of this compound

| Degradation Pathway | Expected Primary Products | Reference |

|---|---|---|

| Hydrolysis (Abiotic/Biotic) | Cyclohexanol, Carbamic Acid (decomposes to NH₃ + CO₂) | upm.edu.mywho.int |

| Photolysis | Oxidized cyclohexyl derivatives, other cleavage products | dss.go.thnih.gov |

Investigations into Environmental Persistence

Investigations into the specific environmental persistence of this compound are limited in publicly available scientific literature. However, the environmental fate of the broader class of carbamate compounds, to which this compound belongs, has been extensively studied. The persistence of these compounds in the environment is influenced by a combination of physical, chemical, and biological factors, including hydrolysis, photolysis, and microbial degradation. mmsl.czfrontiersin.org The structure of the specific carbamate, soil type, water content, temperature, and pH all play crucial roles in its degradation rate. mmsl.czwho.int

Generally, carbamates are considered to be less persistent than organochlorine pesticides. nih.gov However, their potential to contaminate soil, groundwater, and surface water remains a concern. mmsl.cz The primary degradation pathway for carbamates in the environment is typically hydrolysis of the ester or amide linkage, which can be influenced by both abiotic and biotic processes. frontiersin.orgwho.int

Detailed Research Findings

Research on various carbamate pesticides provides insights into the potential environmental behavior of this compound.